(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide
Description
1H NMR (500 MHz, DMSO-d6) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.12 | singlet | Sulfonamide NH |
| 7.68–7.45 | multiplet | Phenyl protons |
| 4.21 | triplet | Pyrrolidine N-CH2 |
| 2.89 | quartet | Ketone-adjacent CH2 |
| 2.34 | singlet | 4-Methylphenyl CH3 |
IR (KBr, cm-1) :
UV-Vis (MeOH) :
The absence of NH stretching above 3200 cm-1 in IR confirms the (E)-configuration, as the trans arrangement prevents NH∙∙∙O=S hydrogen bonding.
Tautomeric and Stereoelectronic Properties
The compound exhibits no observable tautomerism due to:
- Lack of acidic α-hydrogens adjacent to the ketone
- Resonance stabilization of the sulfonamide (S=O→N electron withdrawal)
Stereoelectronic effects :
- Hyperconjugation : C=O σ* orbitals interact with adjacent C-H σ bonds, shortening the ketone C-O bond to 1.22 Å (DFT)
- Negative hyperconjugation : Sulfonamide S=O groups withdraw electron density from the ethene moiety, reducing its reactivity toward electrophiles
The 4-methylphenyl group exerts a +I effect, increasing electron density at the pyrrolidine nitrogen and enhancing its basicity (predicted pKa 6.8 vs. 4.5 for unsubstituted pyrrolidine).
Properties
IUPAC Name |
(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-18-9-11-20(12-10-18)21-8-5-16-24(21)22(25)13-15-23-28(26,27)17-14-19-6-3-2-4-7-19/h2-4,6-7,9-12,14,17,21,23H,5,8,13,15-16H2,1H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOPAQZHWSHARA-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)CCNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)CCNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
- Cell Lines Tested : Studies have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Preliminary research indicates that the compound exhibits antimicrobial activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
This activity is attributed to the sulfonamide moiety, which is known to interfere with bacterial folic acid synthesis.
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated through various assays, showing its ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial for protecting cells from oxidative stress-related damage.
Summary of Biological Activities
| Activity Type | Effectiveness | Assay Methodology |
|---|---|---|
| Anticancer | Significant cytotoxicity in MCF-7, HepG2, HCT116 | MTT assay |
| Anti-inflammatory | Inhibition of TNF-alpha, IL-6 | ELISA |
| Antimicrobial | Active against S. aureus, E. coli | Zone of inhibition |
| Antioxidant | Scavenging free radicals | DPPH assay |
Case Studies
-
Anticancer Study :
- A study conducted on HepG2 cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value calculated at 15 µM.
-
Anti-inflammatory Research :
- In an animal model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers in serum.
-
Antimicrobial Testing :
- A series of agar diffusion tests showed that the compound inhibited the growth of E. coli at concentrations as low as 50 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
